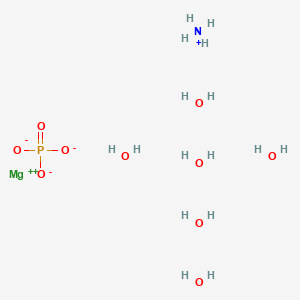

Magnesium ammonium phosphate hexahydrate

Übersicht

Beschreibung

Magnesium ammonium phosphate hexahydrate (MAP), also known as struvite, is a white inorganic crystalline mineral that precipitates in places with increased turbulence such as pumps, aerators, and pipe bends, particularly in wastewater treatment contexts. It is recognized for its role in causing operational challenges since the early 1960s due to its precipitation under certain conditions (Stratful, Scrimshaw, & Lester, 2001).

Synthesis Analysis

The synthesis of magnesium ammonium phosphate hexahydrate involves the precipitation from a homogeneous solution, with phosphate ions generated by the hydrolysis of p-nitrophenylphosphate with an alkaline phosphatase. This process facilitates the gravimetric determination of magnesium ions as magnesium ammonium phosphate hexahydrate under investigated conditions (Hikime, Yoshida, Taga, & Taguchi, 1973).

Molecular Structure Analysis

Magnesium ammonium phosphate hexahydrate's molecular structure is pivotal for its precipitation and crystallization properties. The compound's ability to precipitate out of solution at pH 10 and increasing ion concentration stoichiometrically can increase crystal yield, with increased ammonium concentration enhancing the purity of the precipitate (Stratful, Scrimshaw, & Lester, 2001).

Chemical Reactions and Properties

Upon heating, magnesium ammonium phosphate hexahydrate decomposes and gradually changes first into an amorphous phase and then into crystalline magnesium pyrophosphate. This transition underscores the compound's thermal instability and the potential for incandescence upon ignition, associated with the dimerisation of the ion HPO42– (Sutor & Wooley, 1968).

Physical Properties Analysis

Struvite's physical properties, such as crystal size and purity, can be influenced by various parameters, including pH, ion concentration, and reaction time. Preliminary experiments demonstrated that struvite could be precipitated at pH 10, with crystal size increasing from 0.1 to 3mm as reaction time increased from 1 to 180 minutes (Stratful, Scrimshaw, & Lester, 2001).

Chemical Properties Analysis

The chemical properties of magnesium ammonium phosphate hexahydrate, such as its reactivity and decomposition kinetics, are crucial for understanding its behavior in various applications. The compound undergoes a double-step reaction during decomposition, with significant implications for its use in environmental and industrial processes (Wu, Yuan, Huang, Tong, Chen, & Liang, 2007).

Wissenschaftliche Forschungsanwendungen

1. Electrochemical Recovery of Phosphate

- Application Summary: This research focuses on the electrochemical recovery of phosphorus as struvite (magnesium ammonium phosphate hexahydrate) fertilizer . The goal is to address the limited availability of rock phosphate in a sustainable manner .

- Methods of Application: The study involves the application of a dynamic voltage with a sinusoidal waveform to enhance struvite recovery . This approach is used to overcome the formation of resistive films that limit the release of divalent Mg ions and reduce struvite precipitation .

- Results: The application of a dynamic potential enhanced the rupture of the passivating film, facilitating the release of Mg2+ from the metal anode . This resulted in a 160-192% increase in magnesium release compared to constant voltage applications, leading to a 1.3x increase in phosphate recovery .

2. Biomedical Applications

- Application Summary: Struvite forming cements have been investigated for biomedical applications . These materials show high strength and an appropriate setting time, meeting clinical demands .

- Results: The materials demonstrated high compressive strength (greater than 50 MPa) and an appropriate setting time of 3–10 minutes .

3. Wastewater Treatment

- Application Summary: Struvite, also referred to as MAP, forms when there is a mole to mole to mole ratio (1:1:1) of magnesium, ammonia and phosphate in the wastewater . The goal is to recover valuable nutrients and reduce the potential for scale formation in pipes and equipment .

- Methods of Application: The process involves the controlled addition of magnesium and the adjustment of pH to precipitate struvite .

- Results: The precipitation of struvite from wastewater allows for the recovery of phosphorus and nitrogen, which can be reused as a slow-release fertilizer .

4. Kidney Stone Treatment

- Application Summary: Struvite stones, also known as infection stones, are kidney stones made of magnesium ammonium phosphate . They are often associated with urinary tract infections and other conditions .

- Methods of Application: Treatment typically involves the use of medications to dissolve the stones or surgical procedures to remove them .

- Results: Successful treatment can alleviate symptoms and prevent complications such as urinary tract infections and kidney damage .

5. Pharmaceutical Intermediate

- Application Summary: Magnesium ammonium phosphate hexahydrate is used as an intermediate in the pharmaceutical industry .

- Results: The use of magnesium ammonium phosphate hexahydrate as an intermediate can facilitate the production of various pharmaceutical products .

6. Selective Removal of Cesium

- Application Summary: Magnesium ammonium phosphate hexahydrate is used in the selective removal of cesium . This is particularly relevant in the context of nuclear waste management, where the removal of radioactive cesium isotopes is a significant challenge .

- Results: The use of magnesium ammonium phosphate hexahydrate in this context can facilitate the efficient removal of cesium from nuclear waste streams .

7. Food Industry

- Application Summary: Struvite is occasionally found in canned seafood, where its appearance is that of small glass slivers . While it’s objectionable to consumers for aesthetic reasons, it’s of no health consequence .

- Methods of Application: Struvite forms when there is a mole to mole to mole ratio (1:1:1) of magnesium, ammonia and phosphate . The magnesium can be found in soil, seawater as well as drinking water. Ammonia is broken down from the urea in wastewater, and phosphate, which is found through food, soaps and detergents .

- Results: A simple test can differentiate struvite from glass .

Safety And Hazards

Eigenschaften

IUPAC Name |

azanium;magnesium;phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3N.H3O4P.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXBZGNNVIXHC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MgNO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) | |

| Record name | Struvite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10436932 | |

| Record name | Ammonium Magnesium Phosphate Hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium ammonium phosphate hexahydrate | |

CAS RN |

15490-91-2, 13478-16-5 | |

| Record name | Struvite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium Magnesium Phosphate Hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STRUVITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3EJL1462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

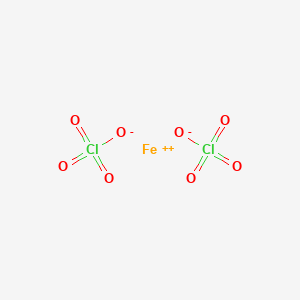

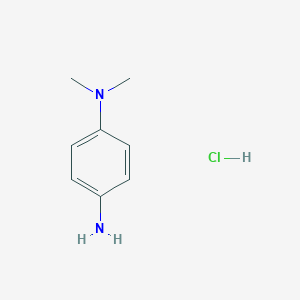

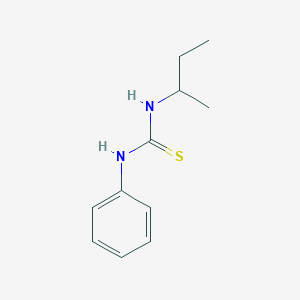

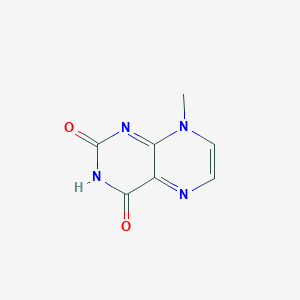

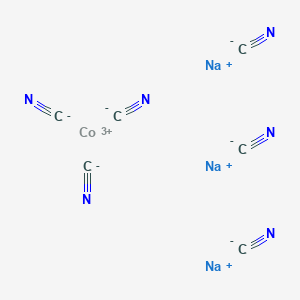

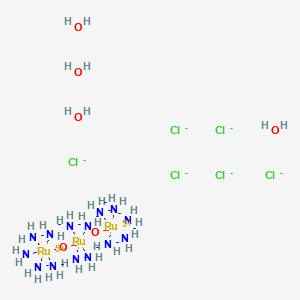

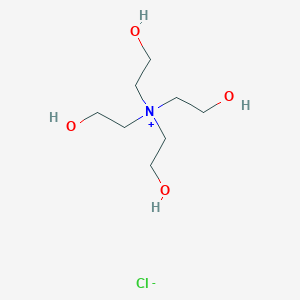

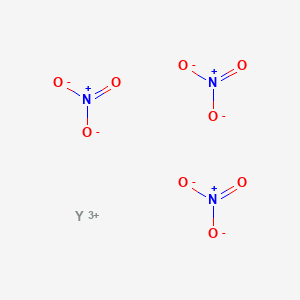

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.